3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl, oxo, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the ester hydrolysis of its corresponding ester derivatives. One common method is the alkaline hydrolysis of ethyl esters, although this approach can be challenging due to the formation of inert salts at the hydroxyl group . Another method involves the reaction of anthranilic acid derivatives with diethyl malonate in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often relies on high-temperature transesterification methods, although these can result in low yields . The use of phase-transfer catalysis has also been explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alkyl halides are often employed in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as a Michael acceptor, participating in multicomponent condensation reactions through a Smiles rearrangement . This compound can also inhibit specific enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher reactivity towards nucleophiles and greater stability under alkaline conditions .
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-7(10(14)15)5-3-1-2-4-6(5)11-9(8)13/h1-4,12H,(H,11,13)(H,14,15) |
InChI Key |
NVHPOGJAGZDJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C(=O)O |
Origin of Product |
United States |
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